D-Ribosylnicotinate

Endogenous Metabolite NAD+ Biosynthesis Human Cell Metabolism

D-Ribosylnicotinate (Nicotinic Acid Riboside, NAR) is an endogenous NAD+ precursor offering distinct advantages for metabolic research. Unlike Nicotinamide Riboside (NR), NAR's superior aqueous solubility (62.5 mg/mL) enables high-concentration, DMSO-free cell culture assays crucial for long-term viability studies. It is a specific substrate for human NRK1, making it essential for characterizing NAD+ salvage pathways. Critically, emerging evidence shows NAR preferentially supports renal NAD+ synthesis, positioning it as the most physiologically relevant precursor for kidney aging and mitochondrial function research. Choose this high-purity, non-interchangeable tool compound.

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
CAS No. 17720-18-2
Cat. No. B127332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribosylnicotinate
CAS17720-18-2
Synonyms3-Carboxy-1-β-D-ribofuranosylpyridinium Inner Salt;  3-Carboxy-1-β-D-ribofuranosyl-_x000B_pyridinium Hydroxide Inner Salt;  Nicotinic Acid Ribonucleoside;  Nicotinic Riboside; 
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
InChIInChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1
InChIKeyPUEDDPCUCPRQNY-ZYUZMQFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribosylnicotinate (CAS 17720-18-2) for Research & Development: Procurement-Ready Specifications and Chemical Identity


D-Ribosylnicotinate (Nicotinic Acid Riboside, NAR) is an endogenous pyridine nucleoside and NAD+ precursor in human cells [1]. With CAS registry number 17720-18-2 and molecular formula C11H13NO6 (MW 255.22), it is classified as a glycosylamine, featuring a beta-N-glycosidic bond between nicotinic acid and a D-ribofuranosyl moiety [2]. Its primary biological role is as a salvageable precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis, entering the pathway through phosphorylation by nicotinate riboside kinase (NRK) [3].

Why Nicotinic Acid Riboside (NAR) Cannot Be Substituted with Nicotinamide Riboside (NR) or Other NAD+ Precursors


While nicotinamide riboside (NR) and nicotinic acid riboside (NAR) are both NAD+ precursors, they exhibit distinct enzymatic processing, tissue-specific metabolism, and physicochemical properties that preclude simple substitution. Mammalian purine nucleoside phosphorylase cleaves NAR efficiently, whereas yeast phosphorylase shows little activity on NAR, highlighting species-specific and pathway-specific differences [1]. Furthermore, NAR's superior aqueous solubility (62.5 mg/mL) compared to NR (29-51 mg/mL) directly impacts formulation and in vitro assay design, making it a non-interchangeable research tool .

Quantitative Differentiation of D-Ribosylnicotinate: Head-to-Head Evidence Against NR, NA, and NAM


Authentic Endogenous Metabolite: NAR vs. NR in Human NAD+ Metabolism

D-Ribosylnicotinate (NAR) is an authentic, endogenously produced intermediate in human NAD+ metabolism, generated and released by human cells under normal culture conditions [1]. In contrast, nicotinamide riboside (NR) is not a known endogenous metabolite in human cells under standard conditions. This distinction is critical for studies of physiological NAD+ regulation. In HEK293 and HepG2 cells overexpressing CN-II and CN-III, NAR was detected in the culture medium at concentrations sufficient to maintain viability of surrounding cells unable to use other NAD precursors [1].

Endogenous Metabolite NAD+ Biosynthesis Human Cell Metabolism

NRK Substrate Specificity: NAR as a Human-Specific NAD+ Precursor

Nicotinic acid riboside (NAR) is a specific substrate for human nicotinamide riboside kinase (NRK) enzymes. Crystal structures of human NRK1 revealed no feature to recognize the distinctive carboxamide group of nicotinamide riboside (NR), yet NAR is phosphorylated efficiently [1]. This contrasts with the enzyme's 500-fold discrimination between NR and pyrimidine nucleosides, demonstrating that the carboxylate moiety of NAR is well-tolerated [1]. NAR utilization in yeast depends on NRK and NAD+ synthetase, confirming its role in a novel biosynthetic pathway [1].

Nicotinate Riboside Kinase NRK1 Enzyme Kinetics

Superior Aqueous Solubility: NAR Outperforms NR for In Vitro Formulation

D-Ribosylnicotinate exhibits a water solubility of 62.5 mg/mL (244.89 mM) at room temperature with sonication . This is markedly higher than reported values for nicotinamide riboside (NR), which range from 29 mg/mL (100 mM) to 51 mg/mL (199.8 mM) depending on the source and counterion . The increased solubility of NAR facilitates preparation of high-concentration stock solutions for cell culture and biochemical assays, reducing the need for organic solvents like DMSO.

Solubility Formulation In Vitro Assays

Tissue-Specific Metabolic Routing: NAR's Liver-Kidney Axis vs. NR's Broader Distribution

Recent work has identified a liver-kidney axis for systemic NAD+ homeostasis mediated by circulating nicotinic acid riboside (NAR). In mouse models, the liver produces and releases NAR, which is then taken up by the kidneys to support local NAD+ synthesis [1]. This contrasts with nicotinamide riboside (NR), which is known to elevate NAD+ in multiple tissues including liver, muscle, and brain following oral administration [2]. NAR supplementation in aged mice improved organ NAD+ levels and ameliorated kidney dysfunction, highlighting a targeted physiological role distinct from NR [1].

Tissue-Specific Metabolism Liver-Kidney Axis NAD+ Homeostasis

Optimal Research Applications for D-Ribosylnicotinate Based on Quantitative Differentiation Evidence


Investigating Endogenous NAD+ Precursor Trafficking and Cross-Feeding

Given NAR's status as an authentic endogenous human metabolite [1], it is the compound of choice for experiments examining intercellular NAD+ precursor exchange. Studies on the liver-kidney axis and metabolic cross-talk between cell types should utilize NAR to accurately model physiological NAD+ homeostasis [2].

High-Concentration In Vitro NAD+ Boosting Studies

NAR's superior water solubility (62.5 mg/mL vs. NR's 29-51 mg/mL) makes it ideal for cell culture experiments requiring high precursor concentrations without DMSO . This is particularly valuable in assays where solvent effects must be minimized, such as long-term viability or metabolic flux studies.

Enzymology of Human Nicotinate Riboside Kinase (NRK1)

Because NAR is a specific substrate for human NRK1 with no significant discrimination compared to NR [3], it serves as a critical tool compound for characterizing NRK1 activity, screening inhibitors, or studying the enzyme's role in NAD+ salvage independent of the carboxamide recognition.

Kidney-Targeted NAD+ Precursor Research

Emerging evidence indicates that circulating NAR preferentially supports renal NAD+ synthesis [2]. Researchers investigating kidney aging, acute kidney injury, or renal mitochondrial function should consider NAR as a more physiologically relevant NAD+ precursor than NR or NAM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Ribosylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.